molecular formula C7H6N2O6 B6300395 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid CAS No. 518047-30-8

4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid

Cat. No.: B6300395
CAS No.: 518047-30-8
M. Wt: 214.13 g/mol
InChI Key: VWGOJNFHYLXMAC-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of hydroxyl groups at positions 4 and 5, a methoxycarbonyl group at position 6, and a carboxylic acid group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid typically involves the condensation of appropriately substituted malonic acid diesters with guanidine hydrochloride in anhydrous methanol under slightly basic conditions, such as using sodium methoxide . This reaction yields the 5-substituted 4,6-dihydroxy-2-aminopyrimidine intermediate, which can be further functionalized to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.

    Substitution: Reagents like thionyl chloride or phosphorus oxychloride can be used to substitute the hydroxyl groups.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its role in modulating various biological pathways.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in metabolic processes. The hydroxyl and carboxylic acid groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

    4,6-Dihydroxy-2-aminopyrimidine: A precursor in the synthesis of 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid.

    4,5-Dihydroxy-2-methylpyrimidine: Similar structure but with a methyl group instead of a methoxycarbonyl group.

    6-Hydroxy-2,4-dimethylpyrimidine: Similar structure but with methyl groups at positions 2 and 4.

Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxycarbonyl groups, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

IUPAC Name

5-hydroxy-4-methoxycarbonyl-6-oxo-1H-pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O6/c1-15-7(14)2-3(10)5(11)9-4(8-2)6(12)13/h10H,1H3,(H,12,13)(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGOJNFHYLXMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=N1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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